![molecular formula C16H15NO4 B14326356 2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane CAS No. 106111-25-5](/img/structure/B14326356.png)
2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a nitrophenylmethyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 4-nitrobenzyl chloride with 2-phenyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-[(4-Aminophenyl)methyl]-2-phenyl-1,3-dioxolane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding diol and other by-products.
Applications De Recherche Scientifique
2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules . The dioxolane ring can also participate in various chemical reactions, leading to the formation of different products that exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: Shares the nitro group but lacks the dioxolane ring.
2,4-Dinitrophenylhydrazine: Contains two nitro groups and is used in similar chemical reactions.
Benzyl chloride: Similar structure but lacks the nitro group and dioxolane ring.
Uniqueness
2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane is unique due to the presence of both the nitrophenylmethyl and phenyl groups attached to the dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
106111-25-5 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15NO4/c18-17(19)15-8-6-13(7-9-15)12-16(20-10-11-21-16)14-4-2-1-3-5-14/h1-9H,10-12H2 |
Clé InChI |
KXSAKGMPDSDDNQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



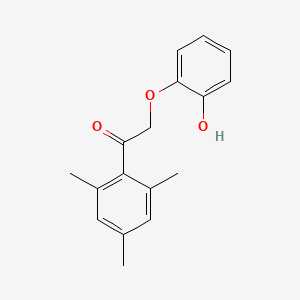

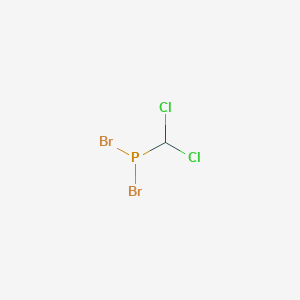
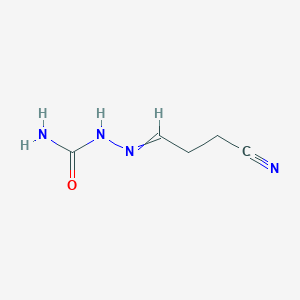
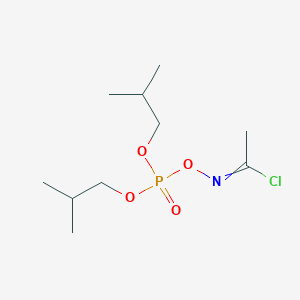

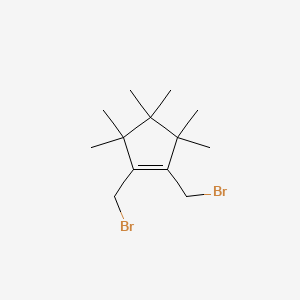
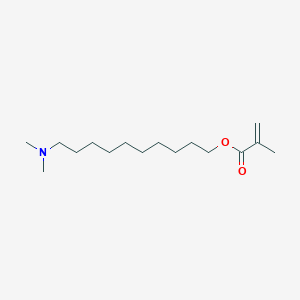

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
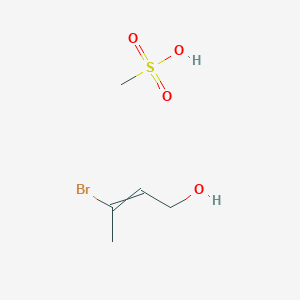
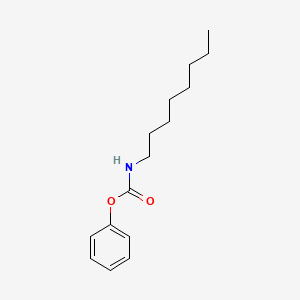
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
